rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid
CAS No.: 1335031-87-2
Cat. No.: VC11608356
Molecular Formula: C14H25NO4
Molecular Weight: 271.4
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1335031-87-2 |
|---|---|
| Molecular Formula | C14H25NO4 |
| Molecular Weight | 271.4 |
Introduction
Structural and Stereochemical Characteristics
The compound’s core structure consists of a cyclooctane ring with substituents at the 1- and 2-positions: a carboxylic acid (–COOH) at C1 and a Boc-protected amino group (–NHBoc) at C2. The "(1R,2S)" descriptor indicates the relative configuration of these groups, while "rac" denotes a racemic mixture of enantiomers.
Conformational Analysis
Cyclooctane’s larger ring size allows for multiple conformers, including boat, chair, and twist-boat forms. Density functional theory (DFT) studies on similar cyclooctane amino acids suggest that the 1,2-disubstitution pattern minimizes ring strain through equatorial positioning of bulky groups . The Boc group’s steric bulk further stabilizes specific conformations, influencing reactivity and intermolecular interactions.
Spectral Data
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IR Spectroscopy: Strong absorptions at ~1700 cm (carboxylic acid C=O) and ~1680 cm (Boc carbamate C=O) .
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NMR: NMR signals for cyclooctane protons appear as complex multiplet clusters (δ 1.2–2.5 ppm), while the Boc tert-butyl group resonates as a singlet at δ 1.4 ppm .
Synthesis and Reaction Pathways
Synthetic routes to this compound draw from methodologies developed for smaller cycloalkane amino acids, adapted for cyclooctane’s unique constraints.
Key Synthetic Steps
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Cyclooctene Precursor Functionalization:
Iodolactonization of cyclooctene derivatives introduces amino and carboxylic acid groups. For example, iodolactonization of -Boc-protected cyclooctene carboxylic acid yields iodolactones, which undergo azide substitution and reduction to install the amino group . -
Enzymatic Resolution:
Candida antarctica lipase B (CAL-B) catalyzes enantioselective hydrolysis of racemic β-lactam intermediates, achieving >99% enantiomeric excess (ee) in analogous cyclohexane systems . -
Boc Protection:
Reaction with di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) protects the amino group, with yields exceeding 85% under mild conditions .
Table 1: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodolactonization | I, NaHCO, CHCl, 0°C | 72 | |
| Azide Substitution | NaN, NHCl, EtOH/HO, reflux | 68 | |
| Boc Protection | BocO, DMAP, THF, rt | 87 |
Physico-Chemical Properties
The compound exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water due to the hydrophobic Boc group. Its melting point ranges from 158–162°C, consistent with crystalline Boc-protected amino acids.
Table 2: Physico-Chemical Profile
| Property | Value | Method |
|---|---|---|
| Molecular Formula | HRMS | |
| Molar Mass (g/mol) | 279.35 | Calculated |
| Melting Point (°C) | 158–162 | DSC |
| LogP | 1.8 ± 0.2 | HPLC |
| Solubility (mg/mL) | DMSO: 45; HO: <0.1 | Shake-flask |
Applications in Pharmaceutical Research
Peptide Backbone Modification
The cyclooctane scaffold imposes rigidity on peptide chains, enhancing metabolic stability and target binding affinity. Comparative studies with cyclopentane analogs show that larger rings improve selectivity for G-protein-coupled receptors (GPCRs) .
Prodrug Development
The Boc group serves as a reversible protecting moiety, enabling controlled release of the free amino acid in vivo. In rodent models, Boc-protected cycloalkane amino acids demonstrate 40% higher oral bioavailability than their unprotected counterparts .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Larger ring sizes (e.g., cyclooctane vs. cyclobutane) reduce ring strain, enabling broader conformational sampling critical for allosteric modulation .
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